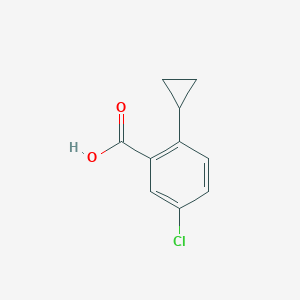
5-Chloro-2-cyclopropylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5th position and a cyclopropyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of 5-chlorobenzoic acid. This can be done using a cyclopropyl halide in the presence of a strong base, such as sodium hydride, under reflux conditions. Another method involves the direct chlorination of 2-cyclopropylbenzoic acid using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as the preparation of intermediates, purification through crystallization or distillation, and quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-Chloro-2-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-cyclopropylbenzaldehyde or this compound.
Reduction: Formation of 5-chloro-2-cyclopropylbenzyl alcohol or 5-chloro-2-cyclopropylbenzene.
Substitution: Formation of compounds like 5-methoxy-2-cyclopropylbenzoic acid or 5-cyano-2-cyclopropylbenzoic acid.
科学研究应用
5-Chloro-2-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-2-cyclopropylbenzoic acid involves its interaction with specific molecular targets. The chlorine atom and cyclopropyl group influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.
相似化合物的比较
Similar Compounds
5-Chloro-2-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Chloro-2-iodobenzoic acid: Contains an iodine atom instead of a cyclopropyl group.
2-Cyclopropylbenzoic acid: Lacks the chlorine substitution.
Uniqueness
5-Chloro-2-cyclopropylbenzoic acid is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
5-chloro-2-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) |
InChI 键 |
SFEJVLGCWYBHIE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C=C(C=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





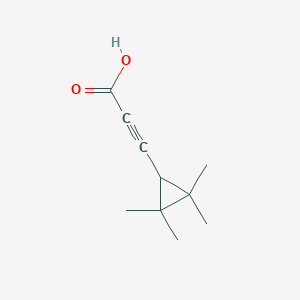
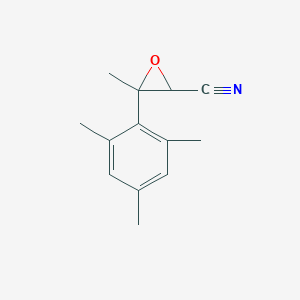

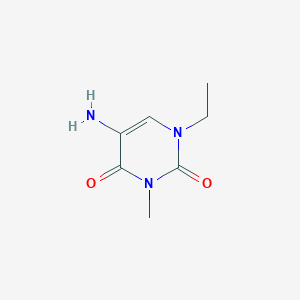
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
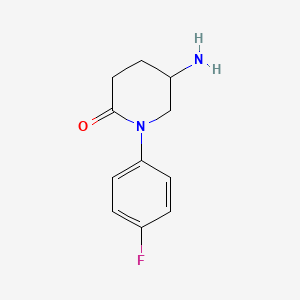
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
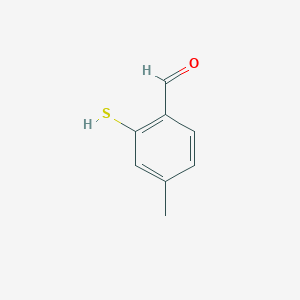
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
